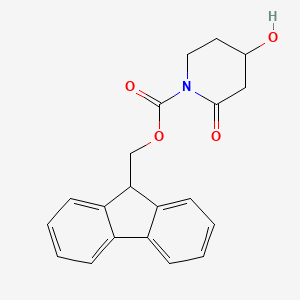![molecular formula C15H19FO2S2 B13133326 Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)
Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate is a compound that belongs to the class of thienothiophene derivatives. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The presence of a fluorine atom in the thieno[3,4-b]thiophene ring enhances the compound’s electron-withdrawing capabilities, which is beneficial for applications in organic electronics and photovoltaics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate typically involves the Stille coupling reaction. This method uses a palladium catalyst to couple an organotin compound with a halogenated thienothiophene derivative. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like toluene or tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Stille coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the thienothiophene ring.
Reduction: Reduced forms of the compound with altered electronic properties.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and other organic electronic materials.
Biology: Investigated for its potential use in bioelectronics and biosensors due to its unique electronic properties.
Medicine: Explored for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of organic solar cells, light-emitting diodes, and other electronic devices.
Wirkmechanismus
The mechanism of action of Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate is primarily related to its electronic properties. The fluorine atom in the thieno[3,4-b]thiophene ring enhances the compound’s electron-withdrawing capabilities, which can influence the electronic structure and reactivity of the compound. This makes it an effective component in organic electronic devices, where it can facilitate charge transport and improve device performance.
Vergleich Mit ähnlichen Verbindungen
- 3-fluorothieno[3,4-b]thiophene-2-carboxylate
- 2-ethylhexyl-3-fluorothieno[3,4-b]thiophene-2-carboxylate
- 3,4-difluorothieno[3,4-b]thiophene-2-carboxylate
Comparison: Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate stands out due to its octyl side chain, which enhances its solubility in organic solvents and improves its processability in various applications. Compared to other similar compounds, it offers a balance of electronic properties and solubility, making it a versatile material for use in organic electronics and photovoltaics.
Eigenschaften
Molekularformel |
C15H19FO2S2 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
octyl 3-fluorothieno[3,4-b]thiophene-2-carboxylate |
InChI |
InChI=1S/C15H19FO2S2/c1-2-3-4-5-6-7-8-18-15(17)14-13(16)11-9-19-10-12(11)20-14/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
VSBDVZTUSDFBDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C1=C(C2=CSC=C2S1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
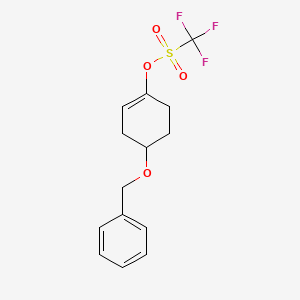

![Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)
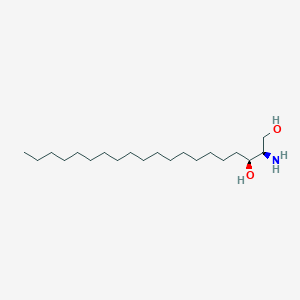
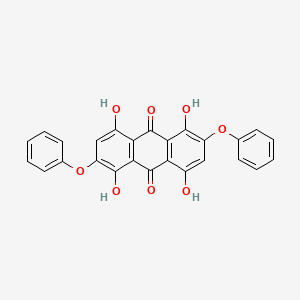
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)
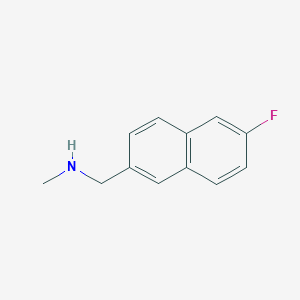
![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
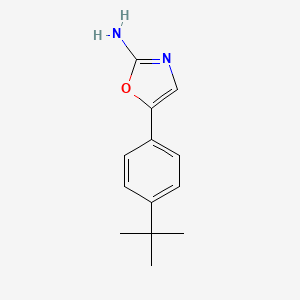
![2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13133323.png)
